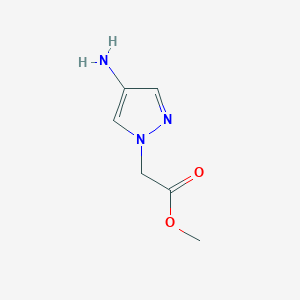

methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

描述

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a substituted pyrazole (B372694) derivative characterized by a methyl acetate (B1210297) group at the N1 position and an amino group at the C4 position of the pyrazole ring. While specific, high-profile studies on this exact molecule are not extensively documented in mainstream literature, its structural components—the pyrazole scaffold and the 4-amino substitution pattern—place it at the center of significant academic and industrial research efforts. It is primarily recognized as a valuable synthetic intermediate or building block, enabling the construction of more complex molecules with potential therapeutic applications.

The scientific journey of pyrazole derivatives began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883 following his synthesis of a pyrazolone (B3327878) derivative from the condensation of acetoacetic ester and phenylhydrazine. Shortly after, in 1889, Hans von Pechmann and Eduard Buchner reported the first synthesis of the parent pyrazole ring. These foundational discoveries opened the door to the exploration of a new class of heterocyclic compounds.

For many decades, pyrazole chemistry remained a subject of academic interest. A significant milestone occurred in 1959 with the isolation of the first naturally occurring pyrazole derivative, 1-pyrazolyl-alanine, from watermelon seeds. This discovery highlighted that nature had also incorporated this scaffold, suggesting potential biological relevance and spurring further investigation into the properties of these compounds. The classical synthesis methods developed by Knorr and others remain fundamental in heterocyclic chemistry, providing robust pathways to a wide array of pyrazole-based structures.

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally valuable in drug discovery. The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that imparts metabolic stability and unique physicochemical properties. It can act as a bioisostere for other aromatic rings, like benzene, often improving properties such as solubility and binding affinity.

The versatility of the pyrazole scaffold has led to its incorporation into a multitude of approved therapeutic agents across various disease areas. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant effects. nih.govnih.gov This wide range of biological activity underscores the immense therapeutic potential of pyrazole-based compounds and solidifies their importance in modern pharmaceutical research. nih.gov

| Drug Name | Therapeutic Application | Target/Mechanism of Action |

| Celecoxib (B62257) | Anti-inflammatory, Analgesic | Selective COX-2 Inhibitor |

| Ruxolitinib | Myelofibrosis, Polycythemia Vera | Janus Kinase (JAK) 1/2 Inhibitor |

| Crizotinib | Non-Small Cell Lung Cancer | ALK/ROS1 Tyrosine Kinase Inhibitor |

| Sildenafil | Erectile Dysfunction, Pulmonary Hypertension | PDE5 Inhibitor |

| Stanozolol | Anabolic Steroid | Androgen Receptor Agonist |

While this compound itself is primarily utilized as a chemical intermediate, the broader class of 4-aminopyrazole (4-AP) derivatives to which it belongs is the subject of intensive research. These compounds serve as crucial starting points for developing potent and selective inhibitors of various biological targets, particularly protein kinases.

One of the most prominent research trajectories for 4-AP derivatives is the development of Janus kinase (JAK) inhibitors. nih.gov JAKs are a family of enzymes crucial to signaling pathways involved in immunity and inflammation. Dysregulation of these pathways is implicated in autoimmune diseases and cancers. Studies have shown that novel 4-aminopyrazole derivatives can effectively inhibit JAK1, JAK2, and JAK3, with some compounds demonstrating IC50 values in the nanomolar range, indicating high potency. nih.govresearchgate.net

Another significant area of investigation is in oncology. Researchers have designed and synthesized 4-aminopyrazole derivatives as inhibitors of kinases like FLT3 and CDKs, which are involved in the progression of acute myeloid leukemia (AML). mdpi.com Furthermore, other studies have explored the broader biological activities of 4-aminopyrazoles, revealing their potential as tuberculostatic, antibacterial, antimycotic, and antioxidant agents. nih.govresearchgate.net For instance, one study identified a 4-aminopyrazole derivative, 1-methyl-5-phenyl-3-trifluoromethylpyrazol-4-aminium chloride, as having potent anticancer activity against HeLa cells with a high selectivity index. researchgate.net

The ester functional group in this compound provides a reactive handle for further chemical modification, allowing for its incorporation into larger, more complex molecular designs targeting these and other disease-related pathways. The research clearly indicates that the 4-aminopyrazole scaffold is a highly adaptable and pharmacologically relevant structure, with ongoing efforts to optimize its derivatives for enhanced efficacy and selectivity against a range of therapeutic targets.

| Research Area | Biological Target(s) | Potential Application | Reference |

| Immunology/Inflammation | Janus Kinases (JAKs) | Autoimmune diseases, Inflammation | nih.govresearchgate.net |

| Oncology | FLT3, CDK2/4, JAK2 | Acute Myeloid Leukemia, Various Cancers | nih.govmdpi.comresearchgate.net |

| Infectious Disease | Various bacterial and fungal targets | Antibacterial, Antimycotic, Tuberculostatic agents | nih.govresearchgate.net |

| General Health | Free radicals | Antioxidant, Analgesic | nih.govresearchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-(4-aminopyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXKIYODOVQMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 4 Amino 1h Pyrazol 1 Yl Acetate and Its Derivatives

Classical Synthetic Routes for Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

The preparation of this compound often involves the functionalization of a pre-existing pyrazole (B372694) ring.

A primary method for synthesizing the target compound is through the nucleophilic substitution reaction of 4-amino-1H-pyrazole with a suitable acetate (B1210297) precursor. In this reaction, the pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the acetate derivative. This approach is a common strategy for N-alkylation of pyrazoles. mdpi.comsemanticscholar.org The reactivity of pyrazoles towards electrophiles is well-documented, with the pyridine-like nitrogen atom being a key site for such reactions. chim.it

A general representation of this reaction is the treatment of 4-amino-1H-pyrazole with a haloacetate, such as methyl bromoacetate (B1195939) or methyl chloroacetate, in the presence of a base. The base deprotonates the pyrazole ring, enhancing its nucleophilicity and facilitating the attack on the haloacetate.

The efficiency of the nucleophilic substitution reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the type of base used, and the reaction temperature. researchgate.netresearchgate.net

Solvent Effects: The polarity and proticity of the solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they can solvate the cation of the base while leaving the nucleophilic anion relatively free.

Basic Catalysis: A variety of bases can be used to facilitate the deprotonation of the pyrazole. Common choices include inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydride (NaH), or organic bases like triethylamine (B128534) (NEt₃). The strength of the base should be sufficient to deprotonate the pyrazole without causing unwanted side reactions.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | DMF | Acetonitrile | THF |

| Base | K₂CO₃ | NaH | Triethylamine |

| Temperature | Room Temp | 60 °C | Reflux |

| Typical Yield | Moderate to Good | Good to High | Variable |

N-Alkylation Strategies in Pyrazole Synthesis

N-alkylation is a fundamental transformation in pyrazole chemistry. researchgate.net Besides the direct alkylation with haloacetates, other methods have been developed. One such method involves the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. mdpi.comsemanticscholar.org This approach provides an alternative to methods requiring strong bases or high temperatures. semanticscholar.org For unsymmetrical pyrazoles, the regioselectivity of N-alkylation is a critical consideration, with steric factors often dictating the major product. mdpi.comsemanticscholar.org Another approach involves strategic atom replacement, where isothiazoles are converted to N-alkyl pyrazoles, circumventing common selectivity issues. nih.gov

Advanced Synthetic Approaches to Pyrazole-containing Heterocyclic Amino Acids and Analogues

The synthesis of pyrazole-containing amino acids and their analogues often requires more sophisticated strategies. One approach involves the construction of the pyrazole ring from acyclic precursors that already contain the desired amino acid or ester functionality. For instance, the condensation of hydrazine (B178648) derivatives with β-ketonitriles is a widely used method for preparing 3(5)-aminopyrazoles. chim.it The Pinner reaction strategy has also been employed for the synthesis of 5-amino-2,4-dihydro-3H-pyrazol-3-ones from α-mono- and α,α-disubstituted ethyl cyanoacetates. nih.gov

Multicomponent reactions (MCRs) offer an efficient route to highly substituted pyrazoles. researchgate.net For example, a one-pot, four-component reaction can be used to synthesize pyrazolo[3,4-b]pyridine derivatives. researchgate.net These methods are advantageous as they allow for the rapid assembly of complex molecules from simple starting materials.

Microwave-Assisted Synthetic Techniques for Pyrazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. acs.org This technique has been successfully applied to the synthesis of various pyrazole derivatives, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comrsc.orgnih.gov The synthesis of dihydro-pyrazoles from substituted dibenzalacetones and hydrazines can be optimized under microwave irradiation. mdpi.com Similarly, novel pyrazole derivatives have been synthesized by reacting substituted bis-chalcones with aldehydes using a solvent-free microwave method. researchgate.net

| Method | Reaction Time | Yield |

| Conventional Heating | 7-9 hours | Variable |

| Microwave-Assisted | 9-10 minutes | 79-92% |

This comparison highlights the efficiency of microwave-assisted synthesis. acs.org

Flow Chemistry Approaches in Pyrazole Derivative Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better control over reaction parameters, and improved scalability. researchgate.netnih.gov This technology has been successfully applied to the synthesis of pyrazoles. galchimia.com For instance, a two-step flow process has been developed for the synthesis of a library of pyrazoles from acetophenones. galchimia.com The process involves the initial formation of an enaminone intermediate, followed by condensation with hydrazine. galchimia.com Continuous-flow processes have also been described for the synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles. mdpi.com The use of flow chemistry can significantly reduce reaction times compared to batch methods. For example, the synthesis of pyrazolopyrimidinone (B8486647) derivatives was reduced from 9 hours in batch to 16 minutes in flow. mdpi.com

Chemical Reactivity and Transformation Studies of Methyl 2 4 Amino 1h Pyrazol 1 Yl Acetate

Reactions of the Amino Group: Oxidation and Substitution Processes

The 4-amino group on the pyrazole (B372694) ring is a primary site for chemical modification, engaging in both oxidation and substitution reactions to yield diverse derivatives.

Oxidation: The primary amino group can undergo oxidative coupling. For instance, electrooxidation of aminopyrazoles in the presence of a nickel oxide hydroxide (B78521) (NiO(OH)) electrode can lead to N-N bond formation, producing the corresponding azopyrazoles. mdpi.com This process involves the oxidation of the aminopyrazole by the Ni(III) species, which is electrochemically regenerated. mdpi.com

Substitution: A common and powerful transformation of the amino group is its conversion to a diazonium salt, which can then be substituted. This diazotization is typically achieved using sodium nitrite (B80452) in an acidic medium. researchgate.netresearchgate.net The resulting pyrazolediazonium salt is a versatile intermediate. It can undergo various reactions, including:

Sandmeyer-type Reactions: The diazonium group can be replaced by halides (e.g., iodide).

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds to form vibrantly colored azo dyes. researchgate.net

Intramolecular Cyclization: If a suitable nucleophilic group is present elsewhere in the molecule or reaction medium, the diazonium intermediate can cyclize to form fused heterocyclic systems like pyrazolo[3,4-d] tandfonline.comresearchgate.netresearchgate.nettriazin-4-ones. researchgate.net

Furthermore, direct substitution on the pyrazole ring can be influenced by the amino group. Palladium-catalyzed direct C-H arylation at the C-5 position of some aminopyrazoles has been achieved, proceeding through a proposed concerted metallation-deprotonation mechanism. chim.it

Ester Group Transformations: Reduction to Corresponding Alcohols

The ester group of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate offers another handle for chemical modification, most notably through reduction. While specific studies on this exact compound are not detailed, the reduction of methyl esters to their corresponding primary alcohols is a fundamental and well-documented transformation in organic chemistry.

This conversion is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). Alternatively, sodium borohydride (B1222165) (NaBH₄) can be used, often requiring a co-solvent like methanol (B129727) or ethanol (B145695) and sometimes elevated temperatures or catalytic additives to achieve high yields. researchgate.net The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester, followed by a second hydride transfer to yield the primary alcohol, in this case, 2-(4-amino-1H-pyrazol-1-yl)ethanol.

Table 1: Representative Conditions for Methyl Ester Reduction

| Reducing Agent | Solvent(s) | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol / THF | Reflux | Primary Alcohol |

This table presents general conditions for the reduction of methyl esters to primary alcohols and is representative of the transformation applicable to this compound.

Participation in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are a highly efficient strategy in heterocyclic synthesis. tandfonline.comresearchgate.net Aminopyrazole scaffolds, such as that in this compound, are frequently synthesized via, or used as building blocks in, MCRs.

A common approach to the 5-aminopyrazole core involves the condensation of a hydrazine (B178648) derivative, a compound with an active methylene (B1212753) group (like malononitrile), and a third component such as an orthoester. tandfonline.com An iodine-mediated three-component reaction of hydrazine, an isothiocyanate, and a 1,3-dicarbonyl compound has also been developed to construct multi-substituted aminopyrazoles. tandfonline.com

Furthermore, pre-formed aminopyrazoles are valuable substrates for MCRs to build fused-ring systems. They can act as versatile C,N-binucleophiles, reacting with various reagents to construct pyrazolo-fused heterocycles like pyrazolo[3,4-b]pyridines. mdpi.com For example, 5-aminopyrazoles react with aromatic aldehydes and β-oxopropanenitrile derivatives in a three-component reaction to yield densely substituted pyrazolo[3,4-b]pyridines. mdpi.com

Derivatization Strategies for Enhanced Bioactivity

The modification of the this compound structure is a key strategy for tuning its physicochemical properties and enhancing its biological activity.

Schiff Base Formation and Cyclization Reactions

The primary amino group at the C-4 position readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the aminopyrazole and the carbonyl compound in a solvent like ethanol, sometimes with an acid catalyst. The resulting imine linkage (-N=CH-) is a versatile functional group that can be a target for further reactions or contribute to the molecule's biological profile.

These Schiff bases can also serve as intermediates for subsequent cyclization reactions. For example, the reaction of pyrazole-carbaldehydes with compounds containing active methylene groups, such as thiazolidinedione, can lead to fused heterocyclic systems. researchgate.net

Introduction of Bulkier Substituents

Introducing larger, sterically demanding groups onto the pyrazole core is a common strategy in medicinal chemistry to improve binding affinity and selectivity for biological targets. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for this purpose. researchgate.netrsc.org

This palladium-catalyzed reaction creates a carbon-carbon bond between a halogenated pyrazole (or a pyrazole triflate) and an organoboron compound, such as an aryl or heteroaryl boronic acid. nih.gov To apply this to an aminopyrazole, the ring must first be halogenated. For instance, a 4-aminopyrazole can be converted to a 4-bromo-aminopyrazole, which then serves as the substrate for coupling with a variety of boronic acids. researchgate.net This strategy allows for the precise and efficient introduction of diverse and bulky aryl, heteroaryl, or styryl groups onto the pyrazole scaffold. researchgate.netrsc.org

Table 2: Example of Suzuki-Miyaura Coupling for Pyrazole Functionalization

| Pyrazole Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| 4-Bromo-aminopyrazole derivative | Phenylboronic acid | XPhos Pd G2 / K₂CO₃ | 4-Phenyl-aminopyrazole derivative |

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three main steps:

Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-halogen bond of the bromopyrazole, forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst. libretexts.org

The diazotization of aminopyrazoles is another mechanistically significant process. The reaction begins with the formation of a nitrosonium ion (NO⁺) from sodium nitrite under acidic conditions. The amino group of the pyrazole acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. After proton transfers and loss of water, the pyrazolediazonium ion is formed. researchgate.net The subsequent fate of this ion—whether it undergoes substitution or intramolecular azo coupling—depends heavily on the reaction conditions and the substituents present on the pyrazole ring. researchgate.net

Theoretical Exploration of Reaction Pathways

The theoretical exploration of reaction pathways for a molecule such as this compound would typically involve quantum chemical calculations, most notably using Density Functional Theory (DFT). These computational methods allow for the detailed study of potential chemical reactions at the molecular level.

Key Areas of Theoretical Investigation for Aminopyrazoles:

Tautomerism and Regioselectivity: Aminopyrazoles can exist in different tautomeric forms, which can significantly influence their reactivity. nih.govresearchgate.net Theoretical calculations can determine the relative stabilities of these tautomers and predict the most likely sites for electrophilic or nucleophilic attack, thus explaining the regioselectivity of reactions. researchgate.net For instance, DFT calculations have been used to determine that for some substituted pyrazoles, the major negative charge is concentrated on the pyrrole-like nitrogen, influencing substitution reactions. nih.gov

Reaction Mechanism and Transition States: Computational studies can map out the entire energy profile of a proposed reaction. This involves identifying the structures of reactants, intermediates, transition states, and products. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated, providing insights into the reaction kinetics. nih.gov For pyrazole derivatives, theoretical studies have investigated intermolecular interactions and proton transfer mechanisms. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The energies and distributions of these orbitals, which can be calculated using DFT, help in predicting how the molecule will interact with other reagents. researchgate.netresearchgate.net

Interactive Data Table: Calculated Properties of a Model Aminopyrazole

The following table represents hypothetical data for a model aminopyrazole system, illustrating the type of information generated from DFT calculations. This data is not specific to this compound.

| Property | Calculated Value | Significance in Reactivity |

| HOMO Energy | -6.5 eV | Indicates the nucleophilic character of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electrophilic character of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 2.8 D | Influences solubility and intermolecular interactions. |

| Most Nucleophilic Site | Amino Group (N) | The likely site of attack by electrophiles. |

| Most Electrophilic Site | Carbonyl Carbon | The likely site of attack by nucleophiles. |

Bonding Evolution Theory (BET) Analysis

Bonding Evolution Theory (BET) is a powerful method that provides a detailed description of the changes in chemical bonding along a reaction pathway. It combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory to provide a rigorous, mathematical description of bond formation and cleavage.

A BET analysis for a reaction involving this compound would proceed in the following manner:

Reaction Pathway Calculation: First, the reaction pathway, or Intrinsic Reaction Coordinate (IRC), is calculated using a suitable quantum chemical method.

Topological Analysis of ELF: The ELF is then calculated for a series of points along the IRC. The topology of the ELF partitions the molecular space into basins of attractors, which correspond to atomic cores, lone pairs, and bonds.

Identification of Catastrophes: As the reaction progresses, the number and nature of these basins change. These changes are termed "catastrophes" and correspond to the breaking and forming of chemical bonds. By analyzing the sequence of these catastrophes, a detailed chemical mechanism can be elucidated.

While a specific BET analysis for this compound is not available in the literature, this theoretical tool offers the potential to provide a deep and nuanced understanding of its transformation processes. Recent work has revisited the foundational principles of BET, emphasizing its utility in describing electronic rearrangements during chemical reactions. chemrxiv.orgchemrxiv.org

Advanced Structural Characterization of Methyl 2 4 Amino 1h Pyrazol 1 Yl Acetate and Crystalline Analogues

X-ray Crystallography of Pyrazole (B372694) Derivatives

Analysis of Bond Lengths and Angles

The geometry of the pyrazole ring is of particular interest. In pyrazole derivatives, the bond lengths within the heterocyclic ring are indicative of its aromatic character, showing values that are intermediate between single and double bonds. For instance, in the analogue 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, the C-N bond lengths in the pyrazole ring are approximately 1.315 Å and 1.353 Å. nih.gov These are shorter than a typical C-N single bond (around 1.47 Å) and longer than a typical C=N double bond (around 1.28 Å), confirming electron delocalization within the ring. nih.gov

The bond angles within the pyrazole ring typically deviate slightly from the ideal 108° of a regular pentagon due to the different atomic radii and electronic environments of the carbon and nitrogen atoms. The internal angles are influenced by the nature and position of the substituents on the ring.

The acetate (B1210297) moiety attached to the N1 position of the pyrazole ring in methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is expected to exhibit standard bond lengths and angles for an ester group. For example, in ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, a related structure, the side chain at the N1 position displays an extended conformation. nih.gov

A representative table of selected bond lengths for a crystalline analogue is provided below.

| Bond | Length (Å) | Compound Reference |

| N1-N2 | 1.35 - 1.38 | General pyrazole derivatives |

| N2-C3 | 1.32 - 1.35 | General pyrazole derivatives |

| C3-C4 | 1.38 - 1.42 | General pyrazole derivatives |

| C4-C5 | 1.36 - 1.40 | General pyrazole derivatives |

| C5-N1 | 1.34 - 1.37 | General pyrazole derivatives |

| C=O (ester) | ~1.20 | Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate |

| C-O (ester) | ~1.33 | Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate |

Investigation of Asymmetric Unit and Molecular Conformations

The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be generated by applying symmetry operations. It can contain one or more independent molecules. For instance, in some pyrazole derivatives, the asymmetric unit may contain two crystallographically independent molecules that exhibit slight conformational differences. mdpi.com

The conformation of pyrazole derivatives is largely defined by the orientation of the substituents relative to the pyrazole ring. For this compound, the key conformational feature would be the torsion angle around the N1-C(acetate) bond, which would determine the orientation of the acetate group with respect to the pyrazole ring. In the solid state, this conformation is often influenced by intermolecular interactions, leading to a low-energy, stable arrangement. In the case of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, the side chain at N1 was found to have an extended conformation. nih.gov

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Polymorphism is a critical consideration in the pharmaceutical industry. Studies on pyrazole derivatives have revealed the existence of polymorphs. For example, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline has been shown to crystallize in two different polymorphic forms, one in the P21/n space group and the other in the C2/c space group. mdpi.com These polymorphs differ primarily in the rotational orientation of the pyrazolyl substituents and the resulting intermolecular interactions. mdpi.com The potential for polymorphism in this compound would depend on the flexibility of the molecule and the variety of intermolecular interactions it can form.

Hirshfeld Surface Analysis in Crystal Engineering

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the promolecule (the molecule of interest).

This analysis allows for the generation of 2D fingerprint plots, which summarize the types and relative contributions of different intermolecular contacts. For pyrazole derivatives, these plots can reveal the prevalence of hydrogen bonds involving the amino group and pyrazole nitrogen atoms, as well as weaker interactions such as C-H···π and π-π stacking interactions. This information is invaluable for crystal engineering, as it allows for a rational design of crystal structures with desired properties by controlling the intermolecular interactions.

Intermolecular Interaction Analysis in Solid State

The solid-state structure of pyrazole derivatives is stabilized by a network of intermolecular interactions. The 4-amino group and the pyrazole ring in this compound are expected to be key players in forming strong hydrogen bonds. The amino group can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as acceptors.

In the crystal structure of the analogue 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, the molecules are linked by three types of intermolecular hydrogen bonds: N-H···O, N-H···N, and O-H···N. nih.gov Similarly, in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, the crystal packing is dominated by N-H···O and O-H···N hydrogen bonds, which form a three-dimensional network. nih.gov

A summary of potential intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Significance in Pyrazole Derivatives |

| N-H···N | Amino Group (N-H) | Pyrazole Nitrogen | Strong interaction, often forming chains or dimers. |

| N-H···O | Amino Group (N-H) | Carbonyl Oxygen | Strong interaction, contributing to the stability of the crystal lattice. |

| C-H···O | C-H bonds | Carbonyl Oxygen | Weaker interaction, but collectively important for packing efficiency. |

| C-H···π | C-H bonds | Pyrazole Ring | Contributes to the overall stability of the crystal structure. |

| π-π stacking | Pyrazole Ring | Pyrazole Ring | Can occur between parallel pyrazole rings, influencing packing. |

Pharmacological Potential and Biological Interactions of Methyl 2 4 Amino 1h Pyrazol 1 Yl Acetate Derivatives

Antimicrobial Activities

Derivatives built upon the 4-aminopyrazole framework have demonstrated notable antimicrobial capabilities, showing efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial potential of 4-aminopyrazole derivatives has been evaluated against various pathogenic bacteria. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative organisms.

For instance, a series of 4-aminopyrazolo[1,5-a]pyrazines demonstrated moderate bactericidal activity against Gram-positive strains such as Staphylococcus aureus 209, Bacillus subtilis ATCC 6633, and Micrococcus luteus ATCC 4698, with active concentrations ranging from 31.25 to 250 μg/ml. nuph.edu.ua Similarly, other research has identified pyrazole (B372694) derivatives with significant activity. One study found a compound that was exceedingly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, and another derivative was highly active against the Gram-positive Streptococcus epidermidis with an MIC of 0.25 μg/mL. nih.gov

Further investigations into pyrazole-based compounds have revealed broad-spectrum potential. A series of pyrazole incorporating thiazol-4-one/thiophene (B33073) derivatives showed significant activity against multidrug-resistant pathogens. acs.orgnih.gov One of the most active derivatives, a pyrazole containing a thiophene-3-carboxylate moiety (Compound 7b), exhibited MIC values between 0.22 and 0.25 μg/mL against all tested pathogens. acs.orgnih.gov Other pyrazolo-thiazolin-4-one derivatives were found to be as potent as the standard antibiotic Ciprofloxacin against E. coli and Acinetobacter baumannii. nih.gov The antibacterial activity of selected pyrazole derivatives is summarized in the table below.

| Derivative Class/Compound | Bacterial Strain | Activity (MIC, μg/mL) | Reference |

|---|---|---|---|

| 4-Aminopyrazolo[1,5-a]pyrazines | S. aureus 209, B. subtilis ATCC 6633, M. luteus ATCC 4698 | 31.25-250 | nuph.edu.ua |

| Pyrazole Derivative (Compound 3) | E. coli (Gram-negative) | 0.25 | nih.gov |

| Pyrazole Derivative (Compound 4) | S. epidermidis (Gram-positive) | 0.25 | nih.gov |

| Thiophene-3-carboxylate Pyrazole (Compound 7b) | Various Pathogens | 0.22 - 0.25 | acs.orgnih.gov |

| Pyrazolo-thiazolin-4-one (Compound 4a) | E. coli | 0.45 | nih.gov |

| Pyrazolo-thiazolin-4-one (Compound 5a) | E. coli | 0.46 | nih.gov |

| Pyrazolo-thiazolin-4-one (Compound 4a) | A. baumannii | 0.44 | nih.gov |

| Pyrazolo-thiazolin-4-one (Compound 5a) | A. baumannii | 0.48 | nih.gov |

Antifungal Properties

In addition to antibacterial effects, derivatives of the 4-aminopyrazole scaffold have been investigated for their ability to combat fungal infections. Certain 4-nitroso-aminopyrazole derivatives were tested for activity against a variety of fungi, including Erysiphe graminis, Erysiphe cichoracearum, and Rhizoctonia solani, with several compounds showing some level of antifungal activity. nih.gov

Research on 4-aminopyrazolo[1,5-a]pyrazines also demonstrated their effectiveness against fungal species like Candida albicans 669/1080 and Candida krusei ATCC 6258, with active concentrations between 31.25 and 250 μg/ml. nuph.edu.ua Another study highlighted a pyrazole derivative (Compound 2) with high activity against Aspergillus niger, showing an MIC of 1 μg/mL. nih.gov More potent activity was observed in a series of pyrazolo-thiazolin-4-one derivatives, which exhibited a two-fold increase in potency against C. albicans compared to the standard drug Ketoconazole. nih.gov One hydrazone derivative, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide, displayed particularly high antifungal activity with MIC values ranging from 2.9 to 7.8 µg/mL. nih.gov

Mechanism of Antimicrobial Action: Microbial Enzyme Function Disruption

The mechanism by which pyrazole derivatives exert their antimicrobial effects often involves the inhibition of essential microbial enzymes. Studies on certain pyrazole derivatives incorporating thiazol-4-one or thiophene moieties have shown that these compounds can act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). acs.orgnih.gov These enzymes are critical for bacterial DNA replication and folic acid synthesis, respectively. Inhibition of these pathways disrupts fundamental cellular processes, leading to bacterial death. The most active compounds in one study proved to be effective DNA gyrase and DHFR inhibitors with IC₅₀ values ranging from 12.27–31.64 μM and 0.52–2.67 μM, respectively. acs.org This dual-target mechanism is a promising strategy for developing new antibacterial agents, particularly against multidrug-resistant pathogens. acs.orgnih.gov

Anticancer and Antiproliferative Effects

The 4-aminopyrazole scaffold is a key feature in a variety of derivatives designed as potential anticancer agents. These compounds have shown the ability to inhibit the growth of cancer cells and trigger programmed cell death. mdpi.comacs.orgnih.govnih.gov

Inhibition of Cancer Cell Proliferation

A significant body of research has demonstrated the antiproliferative activity of 4-aminopyrazole derivatives across a wide range of human cancer cell lines. In one study, a series of 4-amino-(1H)-pyrazole derivatives were designed as potent inhibitors of Janus kinases (JAKs), which are involved in signaling pathways that can lead to cancer. acs.orgnih.gov One derivative, compound 3f, showed potent antiproliferative activity against prostate (PC-3), leukemia (HEL, K562, MOLT4), and breast (MCF-7) cancer cell lines at low micromolar concentrations. acs.org Another compound, 11b, was selectively cytotoxic against HEL and K562 leukemia cells with submicromolar IC₅₀ values of 0.35 μM and 0.37 μM, respectively. acs.orgnih.gov

Further studies on 4-aminopyrazolo[3,4-d]pyrimidine derivatives revealed good inhibitory activity against various cancer cell lines, with particular potency against renal cancer cells. nih.gov The most potent compound from this series (12c) demonstrated superior activity compared to the standard drugs sunitinib (B231) and sorafenib. nih.gov The antiproliferative activities of representative 4-aminopyrazole derivatives are detailed in the table below.

| Derivative/Compound | Cancer Cell Line | Activity (IC₅₀, μM) | Reference |

|---|---|---|---|

| Compound 3f (JAK inhibitor) | HEL (Leukemia) | 1.5 | nih.gov |

| Compound 3f (JAK inhibitor) | K562 (Leukemia) | 1.8 | nih.gov |

| Compound 11b (JAK inhibitor) | HEL (Leukemia) | 0.35 | acs.orgnih.gov |

| Compound 11b (JAK inhibitor) | K562 (Leukemia) | 0.37 | acs.orgnih.gov |

| Compound 12c (Pyrazolo[3,4-d]pyrimidine) | Renal Cancer Cell Lines | Potent (Specific value not provided) | nih.gov |

| Compound 4 (CDK2 inhibitor) | NCI-60 Panel (Various) | 3.81 (Mean GI₅₀) | nih.gov |

| Compound 15 (CDK2 inhibitor) | MV4-11 (Leukemia) | 0.127 (GI₅₀) | mdpi.com |

| Compound 15 (CDK2 inhibitor) | OVCAR5 (Ovarian) | 0.150 (GI₅₀) | mdpi.com |

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism through which many anticancer agents eliminate tumor cells is by inducing apoptosis, or programmed cell death. Research has shown that pyrazole derivatives are capable of triggering this process in cancer cells. waocp.org For example, one study demonstrated that a pyrazole derivative could trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase 3. waocp.org

Other studies have confirmed that pyrazole-based compounds can induce apoptosis by targeting key cellular regulators. A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. rsc.org Certain pyrazole derivatives designed as CDK2 inhibitors were also shown to induce significant cell cycle arrest at the G1 phase and promote apoptosis in HCT-116 colon cancer cells. nih.gov Similarly, a potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative that inhibits CDK2 was found to induce apoptosis in ovarian cancer cells. mdpi.com This induction of apoptosis is a critical component of the anticancer profile of these compounds, making them promising candidates for further investigation in cancer therapy. waocp.orgrsc.org

Influence on Signaling Pathways (e.g., MAPK/ERK)

Derivatives of pyrazole have been identified as significant modulators of critical intracellular signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, often referred to as the RAS-RAF-MEK-ERK pathway. nih.gov This pathway is fundamental in regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. nih.govnih.gov

Certain pyrazole-containing compounds function as potent inhibitors of key kinases within this cascade. For instance, GDC-0994, a small molecule inhibitor containing a pyrazole moiety, is selective for ERK kinase activity. nih.gov By targeting ERK1/2, the final kinases in this cascade, such inhibitors can counteract the effects of upstream mutations in genes like BRAF or RAS that lead to pathway reactivation and resistance to other therapies. nih.govnih.gov The development of pyrazolyl-urea compounds has also yielded blockers of the MAPK and PI3K pathways. oncotarget.com

Furthermore, research has revealed that some 5-aminopyrazole derivatives can act as inhibitors of p38 MAP kinase, a protein kinase involved in inflammation and cellular stress responses. mdpi.com The substitution of an amino group on the pyrazole ring appears to be an advantageous framework for developing ligands that target such kinases. mdpi.comresearchgate.net Studies on a pyrazolyl-urea compound, GeGe3, have shown it blocks MAPK and PI3K pathways in endothelial cells, revealing dystrophia myotonica protein kinase (DMPK) as a novel target in angiogenesis. This suggests a complex crosstalk between DMPK and the ERK signaling pathway. oncotarget.com

Anti-inflammatory Properties

The pyrazole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. nih.govnih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate this heterocyclic ring. nih.gov The anti-inflammatory effects of these derivatives are often linked to their ability to inhibit key enzymes involved in the inflammatory cascade. frontiersin.org

Research has demonstrated that various substituted pyrazole derivatives exhibit significant anti-inflammatory activity in preclinical models. For example, in studies using the carrageenan-induced paw edema test, a standard model for acute inflammation, certain pyrazole derivatives have shown potent effects. One study found that a compound designated as AD 532, a 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide, showed very promising anti-inflammatory results. nih.gov Another series of pyrazole derivatives bearing amino or methanesulfonyl groups displayed edema inhibition ranging from 51-86% after 3 hours and 83-96% after 5 hours, comparable to the reference drug celecoxib (B62257). researchgate.net These findings highlight the potential of these compounds for managing chronic inflammatory conditions. nih.gov

A primary mechanism underlying the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. acs.org While COX-1 is constitutively expressed and plays a role in gastric protection, COX-2 is typically induced at sites of inflammation. Consequently, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with an improved gastrointestinal safety profile. acs.org

Numerous studies have focused on designing pyrazole derivatives as selective COX-2 inhibitors. nih.govnih.gov The 4-(pyrazol-1-yl)benzenesulfonamide moiety, found in the selective COX-2 inhibitor Celecoxib, has served as a core scaffold for developing new analogs. researchgate.net Novel pyrazole derivatives have demonstrated high selectivity and potency for COX-2. For instance, a series of compounds showed COX-2 IC50 values ranging from 0.043 to 0.56 μM. nih.gov Another study reported on a pyrazole derivative, compound 6e, which exhibited a high COX-2 selectivity index (SI = 215.44) compared to celecoxib (SI = 308.16). epa.gov This selective inhibition is crucial as it is associated with reduced ulcerogenic side effects commonly seen with non-selective NSAIDs. researchgate.net

Table 1: COX-2 Inhibition by Selected Pyrazole Derivatives

| Compound Series/Name | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|

| Novel Pyrazole Derivatives | 0.043 - 0.049 | Not Specified | nih.gov |

| Compound AD 532 | Less potent than celecoxib | Not Specified | nih.gov |

| Benzotiophenyl Analogs | 0.01 | Not Specified | frontiersin.org |

| 5-Aminopyrazole 35a | Not Specified | 9.78 | mdpi.com |

| 5-Aminopyrazole 35b | Not Specified | 8.57 | mdpi.com |

| 4-(5-amino-pyrazol-1-yl)benzenesulfonamides | 0.09 - 0.28 | 138.89 - >555.56 | researchgate.net |

Other Significant Biological Activities

The pyrazole nucleus has been identified as a promising scaffold for the development of new agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govresearchgate.net The emergence of drug-resistant strains of Mtb necessitates the discovery of novel chemical entities with different mechanisms of action. nih.govnih.gov

Phenotypic screening of small molecule libraries has led to the identification of potent pyrazole derivatives. One such compound, NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole), displayed a minimal inhibitory concentration (MIC99) of 0.3125 μM against Mtb. nih.gov This compound was also found to be active against non-replicating, starved mycobacteria and acted synergistically with the first-line anti-TB drug isoniazid. nih.gov Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrazole ring are crucial for antimycobacterial activity. For example, a para-chlorophenyl substitution at the first position of the pyrazole ring was found to be the most active scaffold in one series of compounds. nih.gov Other research has synthesized various pyrazole-based compounds and evaluated their in vitro activity against the Mtb H37Rv strain, with some derivatives showing significant inhibitory action. researchgate.net

Table 2: Antitubercular Activity of Selected Pyrazole Derivatives

| Compound/Series | Target Strain(s) | MIC (µM) | Key Findings | Reference |

|---|---|---|---|---|

| NSC 18725 | M. bovis BCG, M. tuberculosis | 0.3125 | Potent activity against replicating and starved Mtb; Synergistic with isoniazid. | nih.gov |

| Pyrazole-triazolo-pyrimidine analogues | M. tuberculosis H37Rv | Not specified in µM | Showed ≥ 90% inhibition in preliminary screen. | researchgate.net |

| 3-trifluoromethyl pyrazolo-1,2,3-triazolo hydrazones | Mycobacterium smegmatis | 15 - 95 µg/mL | Remarkable anti-mycobacterial capability. | researchgate.net |

| Quinolone derivative 6b21 | M. tuberculosis H37Rv, MDR-TB | 0.9 - 3 µg/mL | Specifically inhibits M. tuberculosis. | rsc.org |

Pyrazole derivatives have demonstrated a broad spectrum of antiviral activities, inhibiting the replication of various DNA and RNA viruses. mdpi.comresearchgate.net This has prompted research into their potential as therapeutic agents for viral infections.

Specific pyrazole-based compounds have shown efficacy against significant human pathogens. For instance, a screening of an in-house library identified methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an inhibitor of HIV-1 replication. rsc.org Further studies on this series indicated that these compounds act through a mode of action different from the main classes of anti-HIV drugs, which is significant in the context of viral resistance. rsc.org More recently, with the emergence of the COVID-19 pandemic, researchers have explored pyrazole derivatives as potential inhibitors of SARS-CoV-2. A series of novel pyranopyrazoles were found to potently inhibit the viral main protease (Mpro), a crucial enzyme for viral replication, with IC50 values as low as 1.83 μM. nih.gov Other studies have investigated 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives for activity against Dengue virus (DENV-2) and West Nile virus (WNV). frontiersin.org

Many pyrazole derivatives exhibit significant antioxidant properties, which is the ability to neutralize harmful free radicals and reactive oxygen species (ROS) in the body. nih.govnih.gov Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in numerous diseases. nih.gov

The antioxidant potential of pyrazole compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. nih.govnih.gov In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. nih.gov Studies have shown that certain pyrazole-based sulfonamide derivatives possess excellent antioxidant activity. For example, one compound with a chloro substitution exhibited 92.64% radical scavenging activity, which is comparable to the standard antioxidant ascorbic acid (96.69%). nih.gov The presence of specific functional groups, such as amino and hydroxyl groups, on the pyrazole nucleus has been confirmed to be important for this activity. researchgate.net

Table 3: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound Series | Assay Method | Result (% Inhibition or IC50) | Standard | Reference |

|---|---|---|---|---|

| Pyrazole Based Sulfonamide (4e) | DPPH | 92.64% | Ascorbic Acid (96.69%) | nih.gov |

| Pyrazole Based Sulfonamide (4d) | DPPH | 72.25% | Ascorbic Acid (96.69%) | nih.gov |

| Pyrazole Based Sulfonamide (4b) | DPPH | 63.14% | Ascorbic Acid (96.69%) | nih.gov |

| 3,5-diarylpyrazoline X | DPPH, ∙OH, ∙O2−, NO | Excellent RSA | BHT | nih.gov |

| Bipyrazole XI | DPPH | 19% | BHT (20%) | nih.gov |

Enzyme Modulation (e.g., Hydrolase Enzymes)

Derivatives of the pyrazole nucleus have demonstrated significant potential as modulators of various enzyme systems, including hydrolases. While direct studies on methyl 2-(4-amino-1H-pyrazol-1-yl)acetate derivatives are limited, research on structurally related pyrazole compounds provides compelling evidence for their potential as enzyme inhibitors.

One notable area of investigation is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov A study on a series of novel pyrazole-carboxamides bearing a sulfonamide moiety revealed potent inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov The inhibition constants (Ki) for these compounds were found to be in the low micromolar to nanomolar range, indicating strong binding to the active site of the enzymes. nih.gov For instance, the most active compounds in the series exhibited significantly higher binding affinities for both hCA I and hCA II compared to the standard inhibitor acetazolamide (B1664987) (AAZ). nih.gov

These findings suggest that the pyrazole scaffold can be effectively utilized to design potent inhibitors of hydrolase enzymes. The 4-amino group of this compound could serve as a key interaction point or a site for further chemical elaboration to enhance binding affinity and selectivity for specific hydrolases.

Table 1: Inhibitory Activity of Pyrazole-Carboxamide Derivatives against Carbonic Anhydrase Isoenzymes

| Compound | hCA I Ki (µM) | hCA II Ki (µM) |

| 6a | 0.063 | 0.007 |

| 6b | 3.368 | 4.235 |

| Acetazolamide (AAZ) | - | - |

| Data sourced from a study on pyrazole-carboxamides bearing a sulfonamide moiety. nih.gov |

Furthermore, pyrazole derivatives have been investigated as inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial hydrolase essential for lysine (B10760008) biosynthesis. mdpi.com The most potent compounds in a synthesized series demonstrated IC50 values in the micromolar range, highlighting the potential of the pyrazole core in the development of novel antibacterial agents targeting bacterial hydrolases. mdpi.com

Receptor Modulation and Ligand Binding

The pyrazole scaffold is a well-established pharmacophore in the design of ligands that modulate the activity of various receptors. The structural versatility of pyrazole derivatives allows for the fine-tuning of their binding affinities and functional activities at different receptor subtypes.

One area where pyrazole derivatives have shown promise is in the modulation of G-protein coupled receptors (GPCRs). For example, a novel pyrazole-based small molecule has been identified as an agonist of the apelin receptor, a GPCR implicated in cardiovascular and metabolic regulation. duke.edu Systematic modifications of the pyrazole core and its substituents led to the development of potent agonists with EC50 values in the sub-micromolar range. duke.edu These studies underscore the potential of the pyrazole nucleus to serve as a template for the design of receptor agonists with tailored signaling properties. duke.edu

Table 2: Agonist Activity of Pyrazole Derivatives at the Apelin Receptor

| Compound | Calcium Mobilization EC50 (µM) | cAMP Generation EC50 (µM) |

| 9 | 0.800 | - |

| 10 | 1.46 | 2.55 |

| 11 | 0.416 | - |

| Data from a study on pyrazole-based small molecule agonists of the apelin receptor. duke.edu |

In another example, a series of (1H-pyrazol-4-yl)acetamide derivatives were identified as potent antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and pain. ebi.ac.uk Structure-activity relationship (SAR) studies of these compounds led to the identification of a derivative with enhanced potency and favorable pharmacokinetic properties. ebi.ac.uk This highlights the utility of the pyrazole scaffold in developing receptor antagonists for therapeutic intervention.

The 4-amino group and the acetate (B1210297) moiety of this compound provide handles for chemical diversification to explore interactions with a wide range of receptor targets.

Potential in Metabolic Disorders

The modulation of enzymes and receptors involved in metabolic pathways makes pyrazole derivatives attractive candidates for the treatment of metabolic disorders such as type 2 diabetes mellitus.

A significant body of research has focused on the development of pyrazole-based inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion. nih.gov Inhibition of this enzyme delays glucose absorption and reduces postprandial hyperglycemia, a critical aspect of managing type 2 diabetes. nih.gov Several studies have reported the synthesis and evaluation of pyrazole derivatives with potent α-glucosidase inhibitory activity, making them a promising class of compounds for further investigation in this area. nih.gov

Furthermore, the discovery of a potent and selective pyrazole-based glucagon (B607659) receptor antagonist, MK-0893, for the treatment of type 2 diabetes demonstrates the therapeutic potential of this scaffold. nih.gov The glucagon receptor plays a crucial role in regulating glucose homeostasis, and its antagonism can lead to a reduction in hepatic glucose production. nih.gov Compound 9m, a derivative from this class, exhibited high binding affinity and functional antagonist activity at the glucagon receptor. nih.gov

The apelin receptor, for which pyrazole agonists have been developed, is also implicated in metabolic regulation, further supporting the potential of this compound derivatives in this therapeutic area. duke.edu

Medicinal Chemistry Applications and Drug Design Principles Involving Methyl 2 4 Amino 1h Pyrazol 1 Yl Acetate Scaffolds

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For aminopyrazole scaffolds, SAR investigations have revealed critical insights into the features required for potent and selective biological effects.

Modifications at various positions of the 4-aminopyrazole ring system significantly influence the resulting compound's efficacy and target specificity. For instance, in the development of kinase inhibitors, the aminopyrazole core often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.gov The substituent at the N1 position of the pyrazole (B372694) ring, where the methyl acetate (B1210297) group is located in the parent compound, typically extends into the solvent-exposed region. Altering this group can impact solubility and pharmacokinetic properties.

In a study on 4-arylazo-3,5-diamino-1H-pyrazoles as anti-biofilm agents, SAR analysis showed that substitutions on the N1-position led to a complete loss of activity, highlighting the importance of an unsubstituted N1-H for that specific biological function. nih.gov Conversely, substitutions on the aryl ring attached to the pyrazole core were found to be critical for potency. nih.gov For example, placing a fluorine atom at the ortho position of the phenyl ring resulted in a compound with very potent anti-biofilm activity. nih.gov

In the context of cyclin-dependent kinase (CDK) inhibitors, SAR studies on aminopyrazole analogs identified that substituents at the 5-position of the pyrazole ring are embedded in a shallow hydrophobic pocket of the enzyme. nih.gov Systematic exploration of this pocket led to the identification of potent and selective CDK2/5 inhibitors. nih.gov These studies underscore that the biological activity of derivatives from methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is highly dependent on the specific placement and nature of functional groups around the core scaffold.

Table 1: SAR Insights for Aminopyrazole Derivatives

| Scaffold Position | General Observation | Example Target Class | Citation |

|---|---|---|---|

| N1-substituent | Can influence solubility and pharmacokinetics; substitution can lead to loss of activity depending on the target. | Anti-biofilm agents | nih.gov |

| C3-substituent | Modifications can enhance selectivity and potency. | Kinase Inhibitors | mdpi.com |

| C4-amino group | Often crucial for hinge-binding in kinases; can be modified to modulate activity. | Kinase Inhibitors | nih.gov |

| C5-substituent | Interacts with hydrophobic pockets in enzymes; optimal substitution is key for potency. | CDK Inhibitors | nih.gov |

Design of Novel Therapeutic Agents based on Pyrazole Core

The pyrazole core is a privileged structure in drug design, present in numerous approved drugs. nih.govrsc.org Its versatility allows it to serve as a bioisostere for other aromatic rings, improving properties like lipophilicity and metabolic stability. nih.gov The 4-aminopyrazole scaffold, derived from precursors like this compound, has been central to the development of a new generation of targeted therapies.

A prominent application is in the design of protein kinase inhibitors for cancer treatment. mdpi.com Kinases are a major class of drug targets, and the aminopyrazole scaffold is an effective mimic of the adenine (B156593) base of ATP, allowing it to bind to the ATP-binding site of kinases. mdpi.com For example, derivatives of 4-aminopyrazolopyrimidine have been extensively developed as inhibitors of tyrosine and serine/threonine kinases. nih.gov By modifying the core structure, researchers have created potent inhibitors for targets like Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR). nih.gov

The design strategy often involves retaining the core aminopyrazole for hinge binding while introducing various substituents to achieve selectivity for the target kinase. For example, Tozasertib, an Aurora kinase inhibitor, features a 3-aminopyrazole (B16455) scaffold that establishes key hydrogen bonds in the kinase hinge region. mdpi.com Similarly, Brepocitinib, a JAK1/Tyk2 inhibitor for autoimmune diseases, is also an aminopyrazole derivative. mdpi.com

Beyond cancer, pyrazole-based compounds have been designed as anti-inflammatory agents. nih.gov For instance, pyrazole analogs have been developed as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), offering a broader anti-inflammatory profile. nih.gov The design of these molecules leverages the pyrazole core to correctly position functional groups that interact with the active sites of these enzymes.

Role as Precursors for Bioactive Heterocyclic Amino Acids

Unnatural α-amino acids are valuable tools in chemical biology and drug discovery, used to create novel peptides and as chiral building blocks. rsc.org this compound is a useful precursor for synthesizing a class of unnatural amino acids containing a pyrazole side-chain.

The synthesis can involve modifying the methyl acetate group to introduce the carboxylic acid and amino functionalities characteristic of an amino acid, while the pyrazole ring serves as the side chain. One reported synthetic approach involves using an aspartic acid-derived β-keto phosphonate (B1237965) ester, which, after a series of reactions including a Horner-Wadsworth-Emmons reaction and condensation with a hydrazine (B178648), yields pyrazole-derived α-amino acids. rsc.orgrsc.org

These pyrazole-containing amino acids can then be incorporated into peptides, influencing their conformation and leading to unique secondary structures like β-sheets and α-helices. bohrium.com The pyrazole side chain can participate in specific interactions within the peptide or with biological targets. The development of pyrazole-based amino acids with fluorescent properties has also been explored, creating tools for studying biological systems. rsc.org For example, α-amino acids with highly conjugated 5-arylpyrazole side-chains have been synthesized and shown to possess strong fluorescence. rsc.org

Development of Selective Enzyme Inhibitors

The aminopyrazole scaffold is particularly effective for developing selective enzyme inhibitors, largely due to its ability to form specific hydrogen bond interactions within enzyme active sites. mdpi.com A significant amount of research has focused on developing kinase inhibitors, but the scaffold has proven useful for other enzyme classes as well.

Kinase Inhibitors: Derivatives of 4-aminopyrazole are well-represented among kinase inhibitors. nih.gov They have been developed to target a wide range of kinases, including:

Cyclin-Dependent Kinases (CDKs): Aminopyrazole analogs have been synthesized as potent and selective CDK2/5 inhibitors, which are targets in cancer therapy. nih.gov

c-jun N-terminal Kinase 3 (JNK3): Selective JNK3 inhibitors based on an aminopyrazole scaffold have been developed as potential treatments for neurodegeneration. acs.org

Fibroblast Growth Factor Receptors (FGFR): Covalent inhibitors using an aminopyrazole base have been designed to overcome resistance mutations in FGFR2 and FGFR3, which are drivers in various cancers. nih.gov

PCTAIRE Family Kinases: The 3-aminopyrazole moiety has been used as a starting point to develop selective inhibitors for understudied kinases like CDK16. mdpi.com

Other Enzyme Inhibitors: The utility of the pyrazole scaffold extends beyond kinases.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): Pyrazole sulfonamides have been identified as a novel class of non-covalent NAAA inhibitors, which are being investigated for inflammatory conditions. acs.org

N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE): Pyrazole-based inhibitors of this bacterial enzyme are being explored as potential new antibiotics. mdpi.com The pyrazole serves as a bioisostere for a previously identified tetrazole inhibitor, leading to improved potency. mdpi.com

Table 2: Examples of Enzyme Inhibition by Pyrazole Derivatives

| Compound Class | Enzyme Target | Therapeutic Area | IC₅₀ / Potency | Citation |

|---|---|---|---|---|

| Aminopyrazole Analogues | CDK2/5 | Cancer | Potent inhibition | nih.gov |

| Aminopyrazole Analogues | JNK3 | Neurodegeneration | High selectivity over JNK1 | acs.org |

| Aminopyrazole Covalent Inhibitors | FGFR2/3 (Wild-type & Mutant) | Cancer | Excellent activity | nih.gov |

| Pyrazole Sulfonamides | NAAA | Inflammation | Low nanomolar IC₅₀ (e.g., 42 nM) | acs.org |

| Pyrazole Thioethers | DapE (bacterial) | Infectious Disease | IC₅₀ ~18 µM | mdpi.com |

Probe Molecules for Biological System Investigations

In addition to therapeutic applications, derivatives of this compound are used to create probe molecules for studying biological systems. These chemical tools, such as fluorescent probes, allow for the real-time monitoring of biological processes in living cells and tissues. nih.gov

The pyrazole scaffold is advantageous for probe design due to its synthetic versatility and stable electronic properties. nih.gov Fluorescent probes incorporating pyrazole have been developed for various applications:

Ion Detection: Pyrazole-based probes have been designed for the selective and sensitive detection of metal ions like Fe(III), Ga(III), and Zn(II). acs.orgresearchgate.netbohrium.com These probes often work on a "turn-on" or "turn-off" fluorescence mechanism, where the fluorescence intensity changes significantly upon binding to the target ion.

Bioimaging: The biocompatibility of N-heteroaromatic scaffolds makes pyrazole derivatives suitable for live-cell imaging. nih.gov For example, a celecoxib-based pyrazole probe was developed for sensing cyclooxygenase-2 (COX-2) in tumor cells. nih.gov Pyrazole-porphyrin conjugates have also been synthesized as fluorescent probes for detecting metal ions in various environments, including within polymer films. acs.org

Enzyme Activity Probes: The synthetic utility of pyrazole-containing amino acids has been explored in the preparation of potential probes for serine proteases. rsc.orgrsc.org

The design of these probes often combines the pyrazole core, which can act as a fluorophore or a binding site, with other chemical moieties that provide selectivity for the target of interest. rsc.org This modularity allows for the fine-tuning of the probe's photophysical properties and biological targeting capabilities.

Theoretical and Computational Investigations of Methyl 2 4 Amino 1h Pyrazol 1 Yl Acetate

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, might interact with a biological target.

Ligand-Protein Interaction Analysis (e.g., with COX-2, Prostaglandin Reductase)

The pyrazole (B372694) scaffold is a key feature in several known inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. researchgate.netnih.govdergipark.org.tr Molecular docking studies on pyrazole derivatives have been performed to elucidate their interactions with COX-2. researchgate.netnih.govdergipark.org.tr For instance, the 4,5-dihydro-1H-pyrazole ring has been identified as crucial for interaction with the COX-2 enzyme. researchgate.netdergipark.org.tr

When docking this compound into the active site of an enzyme like COX-2, specific interactions can be predicted. These interactions typically include:

Hydrogen Bonding: The amino group (-NH2) and the carbonyl group (C=O) of the acetate (B1210297) moiety can act as hydrogen bond donors and acceptors, respectively, forming interactions with key amino acid residues in the active site. For example, some pyrazole-based COX-2 inhibitors form hydrogen bonds with residues like His90 and Arg513. nih.gov

Hydrophobic Interactions: The pyrazole ring and the methyl group can engage in hydrophobic interactions with nonpolar residues within the enzyme's binding pocket.

Pi-Pi Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine or tyrosine.

A hypothetical ligand-protein interaction analysis for this compound with COX-2 is presented in the table below, based on common interactions observed for similar pyrazole derivatives.

| Interaction Type | Ligand Group | Potential Interacting Residue (COX-2) |

| Hydrogen Bond | Amino group (-NH2) | Ser353 |

| Hydrogen Bond | Carbonyl (C=O) | Arg120 |

| Hydrophobic | Pyrazole Ring | Val523, Leu352 |

| Pi-Pi Stacking | Pyrazole Ring | Phe518 |

Prediction of Binding Affinity and Specificity

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein, typically expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable ligand-protein complex and potentially higher inhibitory activity.

The predicted binding affinity helps in ranking potential drug candidates and understanding their specificity for a particular target. For pyrazole derivatives targeting COX enzymes, docking studies can help predict whether a compound is likely to be a selective COX-2 inhibitor, which is often desirable to reduce gastrointestinal side effects associated with COX-1 inhibition. nih.gov The specificity is determined by how well the ligand fits into the active site of COX-2 compared to COX-1. The active site of COX-2 is slightly larger and has a side pocket that can accommodate bulkier substituents, a feature often exploited in the design of selective inhibitors. monash.edu

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular method for calculating the properties of molecules due to its balance of accuracy and computational cost.

Optimization and Frequency Calculations

Before analyzing electronic properties, the geometry of the molecule must be optimized to find its most stable conformation (lowest energy state). DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for geometry optimization. nih.gov

Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data to validate the computational model. nih.gov

Analysis of Electronic Properties (HOMO-LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity and stability. Two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. irjweb.com A smaller gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a larger HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net

For this compound, DFT calculations would provide the energies of the HOMO and LUMO, allowing for the determination of its electronic properties and reactivity descriptors. A representative table of such calculated properties for a similar heterocyclic compound is shown below. irjweb.com

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.2967 |

| LUMO Energy | ELUMO | - | -1.8096 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.4871 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.05315 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.24355 |

| Chemical Softness | S | 1/(2η) | 0.22286 |

| Electrophilicity Index | ω | χ2/(2η) | 3.6596 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of a system, complementing the static picture provided by molecular docking.

For the this compound-protein complex, an MD simulation would be performed by placing the docked structure in a simulated physiological environment (e.g., a box of water molecules and ions at a specific temperature and pressure). The simulation would then calculate the forces between all atoms and their resulting motions over a period of nanoseconds or longer.

MD simulations can be used to:

Assess the stability of the ligand-protein complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time, one can assess the stability of the binding pose obtained from docking. A stable RMSD suggests a stable complex. researchgate.net

Analyze the flexibility of the protein and ligand: The root-mean-square fluctuation (RMSF) of individual residues or atoms can reveal which parts of the protein and ligand are most flexible. researchgate.net

Refine the binding mode: MD simulations can reveal alternative binding conformations or subtle changes in the ligand's position within the active site that are not captured by static docking.

Calculate binding free energies: More advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the free energy of binding from the MD trajectory, providing a more accurate estimation of binding affinity than docking scores alone.

Computational Mechanistic Studies

While specific computational mechanistic studies focused exclusively on this compound are not extensively available in peer-reviewed literature, a substantial body of research exists on the computational investigation of pyrazole synthesis mechanisms in general. These studies provide a robust framework for understanding the plausible formation pathways of substituted pyrazoles, including the title compound. Density Functional Theory (DFT) and other quantum mechanical calculations have become indispensable tools for elucidating the electronic structures, reaction pathways, and regioselectivity of pyrazole formation. eurasianjournals.com

Computational studies on pyrazole synthesis often focus on two primary synthetic routes: the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound (or a functional equivalent) and the [3+2] dipolar cycloaddition of a diazo compound with an alkyne. nih.gov These theoretical investigations typically map the potential energy surface of the reaction, identifying transition states and intermediates to determine the most energetically favorable pathway.

For instance, in the context of the Knorr pyrazole synthesis, which involves the reaction of β-keto esters with hydrazines, computational models can predict the regioselectivity of the final product. nih.govresearchgate.net The reaction between a nonsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can theoretically yield two different pyrazole regioisomers. conicet.gov.ar DFT calculations are employed to calculate the activation energies for the competing pathways, thereby explaining or predicting which isomer will be preferentially formed. conicet.gov.ar These calculations often consider factors such as the nature of the solvent and the electronic effects of substituents on both the hydrazine and the dicarbonyl compound. conicet.gov.ar